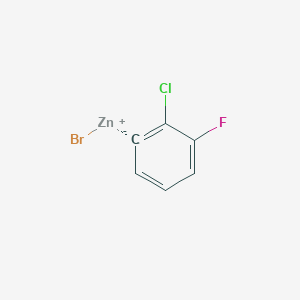
L-N-methylammodendrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-N-methylammodendrine is a naturally occurring alkaloid found in certain species of the Lupinus plant. It is a chiral compound, meaning it exists in two enantiomeric forms: D-N-methylammodendrine and this compound. These enantiomers have distinct optical rotations and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-N-methylammodendrine can be synthesized from its precursor, ammodendrine. The synthetic route involves a peptide coupling reaction with 9-fluorenylmethoxycarbonyl-L-alanine (Fmoc-L-Ala-OH) to form diastereomers, which are then separated by preparative high-performance liquid chromatography (HPLC). The pure L-ammodendrine enantiomer is obtained by Edman degradation, followed by methylation to produce this compound .
Industrial Production Methods
the synthetic route described above can be scaled up for industrial purposes, involving large-scale peptide coupling reactions and chromatographic separations .
Analyse Des Réactions Chimiques
Types of Reactions
L-N-methylammodendrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its precursor, ammodendrine.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ammodendrine.
Substitution: Various substituted ammodendrine derivatives.
Applications De Recherche Scientifique
L-N-methylammodendrine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role in plant metabolism and its potential as a natural insecticide.
Medicine: Research is ongoing to investigate its pharmacological properties, including its potential as an anti-cancer agent.
Industry: It is used in the development of chiral catalysts and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of L-N-methylammodendrine involves its interaction with specific molecular targets. It binds to certain receptors in the nervous system, leading to alterations in neurotransmitter release and signal transduction pathways. This interaction can result in various physiological effects, including neurotoxicity at high doses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoammodendrine: Another alkaloid with a similar structure but different stereochemistry.
N’-Methylammodendrine: A structural isomer with a different position of the methyl group.
Anabasamine: A related alkaloid with similar biological activities.
Uniqueness
L-N-methylammodendrine is unique due to its specific chiral configuration, which imparts distinct optical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C13H22N2O |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
1-[5-[(2S)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m0/s1 |
Clé InChI |
SWGUPFWFYUMIGH-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)N1CCCC(=C1)[C@@H]2CCCCN2C |
SMILES canonique |
CC(=O)N1CCCC(=C1)C2CCCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



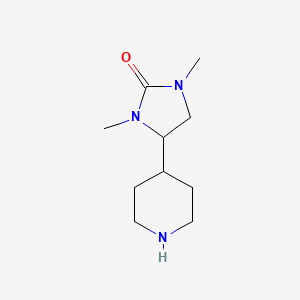
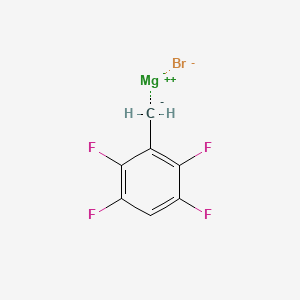
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
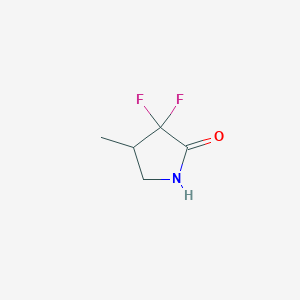
![1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
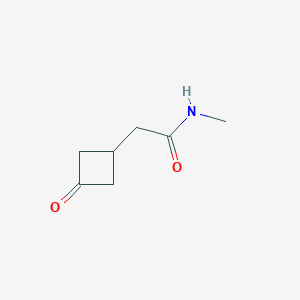
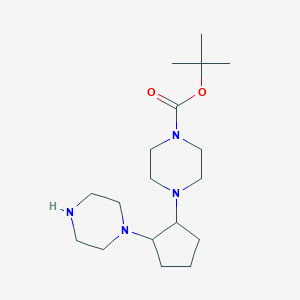
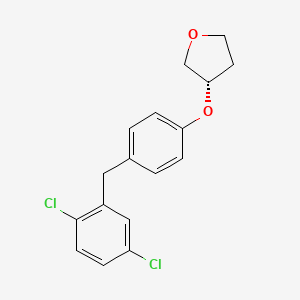
![4-bromo-N'-[(naphthalen-1-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B14884203.png)

